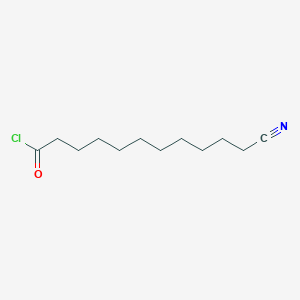

11-Cyanoundecanoyl chloride

Description

11-Cyanoundecanoyl chloride is a specialized organic compound characterized by a linear hydrocarbon chain (11 carbons) terminating in a reactive acyl chloride group (–COCl) and a cyano group (–CN) at the opposite end. Its molecular formula is C₁₂H₂₀ClNO, with a calculated molecular weight of 229.75 g/mol. This bifunctional molecule combines the reactivity of an acyl chloride (prone to nucleophilic substitution) with the electron-withdrawing nature of a nitrile group, making it valuable in synthesizing polymers, surfactants, or pharmaceutical intermediates. While direct experimental data (e.g., melting point, boiling point) for this compound is scarce in the provided evidence, its properties can be inferred from structurally related compounds like undecanoyl chloride (C₁₁H₂₁ClO, MW 204.74) .

Properties

Molecular Formula |

C12H20ClNO |

|---|---|

Molecular Weight |

229.74 g/mol |

IUPAC Name |

11-cyanoundecanoyl chloride |

InChI |

InChI=1S/C12H20ClNO/c13-12(15)10-8-6-4-2-1-3-5-7-9-11-14/h1-10H2 |

InChI Key |

FABQNUFZSPKYLR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)Cl)CCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-cyanoundecanoyl chloride with structurally analogous acyl chlorides and nitrile-containing compounds, highlighting key differences in molecular features, reactivity, and applications.

*Calculated value based on structural formula.

Key Comparison Points:

- Chain Length and Polarity: 11-Cyanoundecanoyl chloride’s long hydrocarbon chain increases hydrophobicity compared to shorter analogs like 2,2-dimethylbutyryl chloride. However, the polar –CN group enhances solubility in polar aprotic solvents (e.g., DMF) relative to undecanoyl chloride . Chlorocyclohexane lacks polar functional groups, making it less reactive but more volatile .

- Reactivity: Acyl chlorides (e.g., undecanoyl chloride) are highly reactive toward nucleophiles (e.g., amines, alcohols). The –CN group in 11-cyanoundecanoyl chloride may further activate the acyl chloride via electron withdrawal, accelerating reactions like amidation . 6-Chlorohexanoic acid, with a –COOH group, is less reactive and typically requires coupling agents for condensation reactions .

- Applications: Undecanoyl chloride: Primarily used in organic synthesis for lipid conjugation or surfactants . 11-Cyanoundecanoyl chloride: Likely employed in niche applications requiring dual functionality, such as creating self-assembling monolayers or crosslinkable polymers .

Q & A

Q. How to ensure reproducibility in studies using 11-cyanoundecanoyl chloride?

- Methodological Answer :

- Detailed documentation : Log batch-specific impurities (via GC-MS) and solvent lot numbers.

- Open data : Share spectra and crystallographic data in repositories like Cambridge Structural Database.

- Peer validation : Collaborate with independent labs to verify key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.